![molecular formula C42H52S2 B14885100 S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
S-DNTT-10 [for organic electronics]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-DNTT-10 involves the formation of the S-shaped fused ring structure through a series of organic reactionsThe reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods
Industrial production of S-DNTT-10 involves scaling up the synthetic routes to produce the compound in larger quantities. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level .
化学反応の分析
Types of Reactions
S-DNTT-10 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives of S-DNTT-10 with modified electronic properties. These derivatives can be used to fine-tune the performance of organic electronic devices .
科学的研究の応用
S-DNTT-10 has a wide range of scientific research applications, including:
Organic Field-Effect Transistors (OFETs): S-DNTT-10 is used as a semiconductor material in OFETs due to its high hole mobility and stability
Solar Cells: The compound is explored for use in organic photovoltaic cells to improve their efficiency and stability
Sensors: S-DNTT-10-based sensors are developed for detecting various chemical and biological analytes
Flexible Electronics: Due to its good solubility and processability, S-DNTT-10 is used in flexible electronic devices
作用機序
The mechanism by which S-DNTT-10 exerts its effects is primarily through its ability to facilitate charge transport in organic electronic devices. The S-shaped fused ring structure allows for efficient π-π stacking, which enhances charge carrier mobility. The decyl groups at the 3 and 10 positions improve solubility and processability, making it suitable for various fabrication techniques .
類似化合物との比較
Similar Compounds
C10-DNTT: A linear structure isomer of S-DNTT-10 with lower solubility and mobility
Ph-BTBT-10: Another high-performance p-type organic semiconductor with different structural features
TU-1 and TU-3: High-performance n-type organic semiconductors with different electronic properties
Uniqueness of S-DNTT-10
S-DNTT-10 stands out due to its unique S-shaped fused ring structure, which provides higher solubility and mobility compared to its linear isomer, C10-DNTT. Additionally, its excellent thermal stability and processability make it a versatile material for various organic electronic applications .
特性
分子式 |
C42H52S2 |
|---|---|
分子量 |
621.0 g/mol |
IUPAC名 |
6,18-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.03,8.014,23.015,20]tetracosa-1(13),2(11),3(8),4,6,9,14(23),15(20),16,18,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-25-35-33(29-31)23-27-37-39(35)41-42(43-37)40-36-26-22-32(30-34(36)24-28-38(40)44-41)20-18-16-14-12-10-8-6-4-2/h21-30H,3-20H2,1-2H3 |
InChIキー |
AGHKOJFZLRNNRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(C=C2)SC4=C3SC5=C4C6=C(C=C5)C=C(C=C6)CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


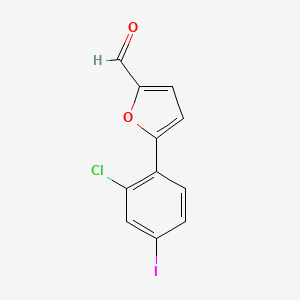
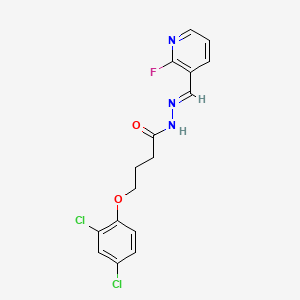
![Imidazo[1,2-a]pyridine, 2-cyclopropyl-8-(trifluoromethyl)-](/img/structure/B14885038.png)
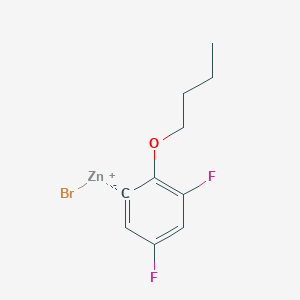
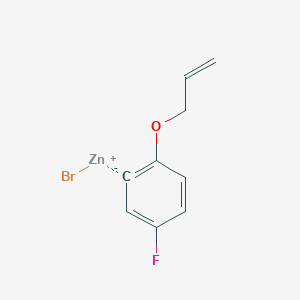
![(2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14885050.png)

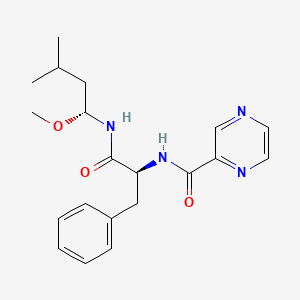
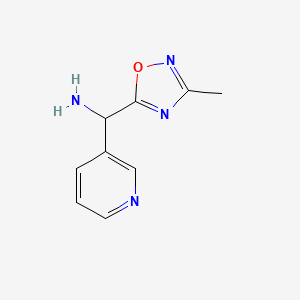
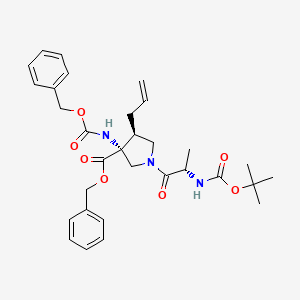
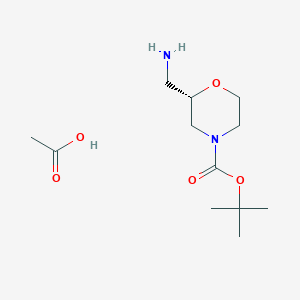
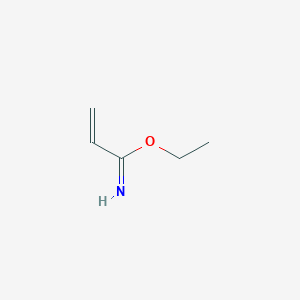
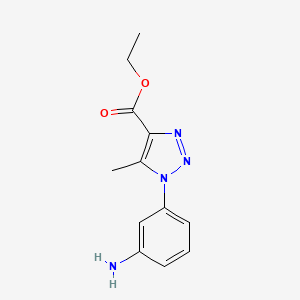
![tert-Butyl (2-(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)ethyl)carbamate](/img/structure/B14885093.png)
